5-Fluoro-2-(piperazin-1-yl)nicotinonitrile
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Overview
Description
5-Fluoro-2-(piperazin-1-yl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a fluorine atom at the 5-position and a piperazine ring at the 2-position of the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(piperazin-1-yl)nicotinonitrile typically involves the reaction of 5-fluoro-2-chloronicotinonitrile with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitrile derivatives, while oxidation and reduction can lead to the formation of corresponding oxides or reduced forms .
Scientific Research Applications
5-Fluoro-2-(piperazin-1-yl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and neurological disorders.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nicotinic receptors.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(piperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release, ion channel activity, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)nicotinonitrile: Lacks the fluorine atom at the 5-position.
5-Fluoro-2-(methylpiperazin-1-yl)nicotinonitrile: Contains a methyl group on the piperazine ring.
5-Fluoro-2-(piperidin-1-yl)nicotinonitrile: The piperazine ring is replaced with a piperidine ring.
Uniqueness
The presence of the fluorine atom at the 5-position in 5-Fluoro-2-(piperazin-1-yl)nicotinonitrile imparts unique electronic properties, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in drug discovery and other scientific research applications.
Properties
Molecular Formula |
C10H11FN4 |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
5-fluoro-2-piperazin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11FN4/c11-9-5-8(6-12)10(14-7-9)15-3-1-13-2-4-15/h5,7,13H,1-4H2 |
InChI Key |
ZMBDKCAEDMQIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)F)C#N |
Origin of Product |
United States |
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